molecular formula C22H31N3O6 B14476636 1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine CAS No. 65975-69-1

1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine

Cat. No.: B14476636
CAS No.: 65975-69-1
M. Wt: 433.5 g/mol
InChI Key: NVOKZRQCLMKGOM-SZMVWBNQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine is a synthetic peptide derivative. It is characterized by the presence of a benzyloxycarbonyl group attached to the prolyl residue, which is linked to leucyl and alanine residues. This compound is often used in biochemical research due to its structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine typically involves the stepwise coupling of protected amino acids. The benzyloxycarbonyl (Cbz) group is commonly used to protect the amino group of proline. The synthesis can be summarized as follows:

    Protection of Amino Group: The amino group of L-proline is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.

    Coupling Reactions: The protected proline is then coupled with L-leucine and L-alanine using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Deprotection: The final step involves the removal of the benzyloxycarbonyl group using hydrogenation or acidic conditions to yield the desired peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for efficient purification and isolation.

Chemical Reactions Analysis

Types of Reactions

1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine undergoes various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield individual amino acids.

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The peptide can be reduced to remove protecting groups or modify specific residues.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Hydrolysis: L-proline, L-leucine, and L-alanine.

    Oxidation: Carbonyl derivatives of the benzyloxycarbonyl group.

    Reduction: Deprotected peptide or modified residues.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in modulating biological processes and enzyme activities.

    Medicine: Explored for its potential therapeutic applications, including as a prodrug or in drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can influence the compound’s binding affinity and specificity. The peptide can modulate enzymatic activities by acting as a substrate or inhibitor, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[(Benzyloxy)carbonyl]-L-prolyl-L-proline: Similar structure but with proline instead of leucine and alanine.

    N-Benzyloxycarbonyl-L-proline: Contains only the protected proline residue.

    N-Carbobenzyloxy-L-proline: Another variant with a similar protecting group.

Uniqueness

1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

65975-69-1

Molecular Formula

C22H31N3O6

Molecular Weight

433.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoic acid

InChI

InChI=1S/C22H31N3O6/c1-14(2)12-17(19(26)23-15(3)21(28)29)24-20(27)18-10-7-11-25(18)22(30)31-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,26)(H,24,27)(H,28,29)/t15-,17-,18-/m0/s1

InChI Key

NVOKZRQCLMKGOM-SZMVWBNQSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.